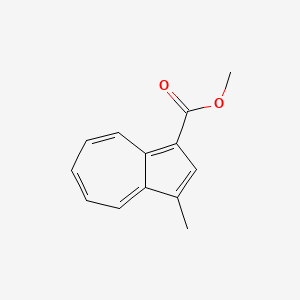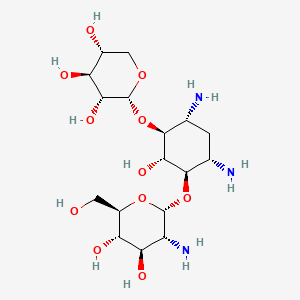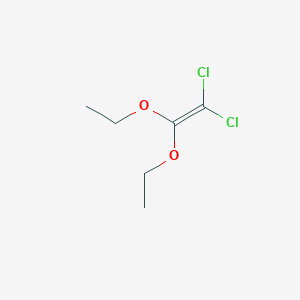![molecular formula C14H16N2O6 B14623861 3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid CAS No. 59064-20-9](/img/structure/B14623861.png)
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C14H17NO6. It is known for its unique structure, which includes a benzoic acid moiety linked to a hydrazinyl group that is further connected to a diethoxy-dioxopropan-2-ylidene group.
Métodos De Preparación
The synthesis of 3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid typically involves the reaction of 3-hydrazinylbenzoic acid with diethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Aplicaciones Científicas De Investigación
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid can be compared with other similar compounds, such as:
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid: This compound has a similar structure but differs in the position and nature of the substituents on the benzoic acid moiety.
1-(1,3-Diethoxy-1,3-dioxopropan-2-ylo)-3-methylimidazolium bromide: This ionic liquid has a similar diethoxy-dioxopropan-2-ylidene group but is part of an imidazolium salt.
The uniqueness of this compound lies in its specific hydrazinyl linkage and the potential biological activities associated with this structure.
Propiedades
Número CAS |
59064-20-9 |
|---|---|
Fórmula molecular |
C14H16N2O6 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
3-[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H16N2O6/c1-3-21-13(19)11(14(20)22-4-2)16-15-10-7-5-6-9(8-10)12(17)18/h5-8,15H,3-4H2,1-2H3,(H,17,18) |
Clave InChI |
ZLXOJSLKXIVVEL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(=O)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)

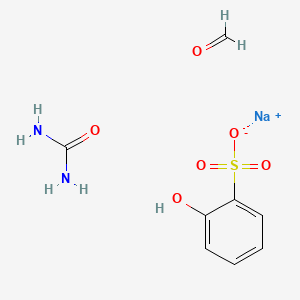
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
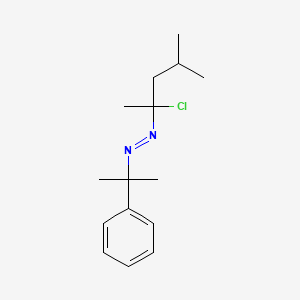
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)


